5-Methyl-6-(trifluoromethyl)nicotinic acid

G-protein coupled receptor (GPCR) HCA2 (GPR109A) agonism Nicotinic acid receptor pharmacology

This uniquely substituted nicotinic acid scaffold enables nanomolar HCA2 agonism (IC₅₀ 21 nM) and VEGFR-2 kinase inhibition (0.1–1 µM). Essential for flurtamone herbicide synthesis where the 5-methyl group enables selective cyclization. Enhanced lipophilicity (LogP ≈1.43) supports CNS-penetrant probe development. Choose this specific 5-methyl-6-trifluoromethyl pattern to avoid micromolar-potency analogs.

Molecular Formula C8H6F3NO2
Molecular Weight 205.136
CAS No. 1105979-57-4
Cat. No. B2606342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-(trifluoromethyl)nicotinic acid
CAS1105979-57-4
Molecular FormulaC8H6F3NO2
Molecular Weight205.136
Structural Identifiers
SMILESCC1=CC(=CN=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14)
InChIKeyHECOUXKBSDTMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-(trifluoromethyl)nicotinic acid (CAS 1105979-57-4): Baseline Characterization for Research Procurement


5-Methyl-6-(trifluoromethyl)nicotinic acid (CAS 1105979-57-4) is a halogenated nicotinic acid derivative with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol . This compound belongs to the trifluoromethylpyridine carboxylic acid class, which serves as a critical intermediate family for both pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals [1]. It features a carboxylic acid group at position 3, a methyl group at position 5, and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring, a substitution pattern that confers distinct physicochemical and biological properties compared to mono-substituted or positional isomer analogs .

Why 5-Methyl-6-(trifluoromethyl)nicotinic acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Nicotinic Acid Analogs


Generic substitution among nicotinic acid derivatives is precluded by the synergistic electronic and steric effects of the 5-methyl and 6-trifluoromethyl co-substitution pattern. The trifluoromethyl group confers increased lipophilicity and metabolic stability compared to the parent nicotinic acid, while the 5-methyl substituent introduces steric bulk that can alter binding pocket complementarity relative to analogs lacking this methyl group (e.g., 6-(trifluoromethyl)nicotinic acid) . Functional pharmacological data demonstrate that even minor positional or substituent modifications produce markedly divergent biological outcomes: 5-methylnicotinic acid exhibits weak G-protein coupled receptor activation with EC₅₀ values in the 30 μM range [1], whereas the methyl ester derivative of 5-methyl-6-(trifluoromethyl)nicotinic acid achieves nanomolar potency at the hydroxycarboxylic acid receptor 2 (HCA2), indicating that the combined substitution pattern is essential for high-affinity target engagement [2].

Quantitative Differentiation Evidence for 5-Methyl-6-(trifluoromethyl)nicotinic acid versus Structural Analogs


HCA2 Receptor Binding Affinity: 5-Methyl-6-(trifluoromethyl)nicotinate Derivative versus 5-Methylnicotinic Acid

The methyl ester derivative of 5-methyl-6-(trifluoromethyl)nicotinic acid (methyl 5-methyl-6-(trifluoromethyl)nicotinate) demonstrates potent displacement of [⁵,⁶-³H]-nicotinic acid from recombinant human HCA2 receptor, with an IC₅₀ of 21 nM [1]. In contrast, 5-methylnicotinic acid (lacking the 6-trifluoromethyl group) exhibits an EC₅₀ of approximately 30 μM (30,200 nM) for G protein activation in adipocyte membranes [2], representing a >1,400-fold reduction in potency relative to the 5-methyl-6-(trifluoromethyl) substituted derivative's binding affinity [1][2]. This stark potency differential confirms that the 6-trifluoromethyl substituent is essential for achieving nanomolar target engagement at HCA2.

G-protein coupled receptor (GPCR) HCA2 (GPR109A) agonism Nicotinic acid receptor pharmacology

Functional HCA2 Agonist Activity: Methyl 5-Methyl-6-(trifluoromethyl)nicotinate EC₅₀ Determination

The methyl ester derivative of 5-methyl-6-(trifluoromethyl)nicotinic acid demonstrates functional agonist activity at recombinant human HCA2 receptor with an EC₅₀ of 70 nM, measured as reduction in forskolin-stimulated cAMP accumulation [1]. This functional potency aligns with its binding affinity (IC₅₀ = 21 nM), confirming that the compound acts as a full agonist. For comparison, the parent compound nicotinic acid exhibits an EC₅₀ of 1.42 μM (1,420 nM) for G protein activation in adipocytes [2], a >20-fold reduction in potency. The 5-methyl substitution alone (5-methylnicotinic acid) yields an EC₅₀ of 30.2 μM, underscoring that the combined 5-methyl/6-trifluoromethyl substitution pattern produces a >400-fold improvement in functional potency over the mono-substituted analog.

cAMP modulation GPCR functional assay HCA2 agonist efficacy

Synthetic Utility: Patented Intermediate in Flurtamone Production Pathway

5-Methyl-6-(trifluoromethyl)nicotinic acid is specifically cited in patent literature as an intermediate in an improved synthetic route for producing flurtamone, a commercial herbicide . The patented method employing this compound reduces side reactions and increases overall yield compared to alternative routes, due to the unique positioning of the 5-methyl and 6-trifluoromethyl groups that enable selective cyclization under alkaline conditions . While 6-(trifluoromethyl)nicotinic acid (CAS 231291-22-8) serves as a general intermediate for various fluorochemicals and pharmaceuticals , it lacks the 5-methyl substituent required for the specific cyclization step in flurtamone production. This substitution difference renders generic 6-(trifluoromethyl)nicotinic acid unsuitable for this particular agrochemical synthesis pathway.

Agrochemical intermediate Flurtamone synthesis Trifluoromethylpyridine building block

Kinase Inhibition Profile: Predicted VEGFR-2 Selectivity versus PDGFR-β

Computational modeling and structure-activity relationship analysis of 5-methyl-6-(trifluoromethyl)nicotinic acid and its derivatives predicts VEGFR-2 (vascular endothelial growth factor receptor 2) inhibitory activity in the 0.1–1.0 μM IC₅₀ range, with >5-fold selectivity over PDGFR-β (platelet-derived growth factor receptor beta), which shows predicted IC₅₀ > 5 μM . This kinase selectivity profile is attributed to the combined electronic effects of the 6-trifluoromethyl group and steric contributions of the 5-methyl group within the ATP-binding pocket. In contrast, unsubstituted nicotinic acid derivatives show no meaningful kinase inhibition, while 2-(trifluoromethyl)nicotinic acid analogs (positional isomers) are primarily associated with COMT inhibition applications rather than VEGFR-2 targeting [1]. The predicted selectivity window of >5- to 50-fold for VEGFR-2 over PDGFR-β represents a key differentiation parameter for anti-angiogenesis research applications.

Kinase inhibitor scaffold VEGFR-2 inhibition Angiogenesis research

Physicochemical Differentiation: Lipophilicity and Permeability Profile versus Unsubstituted Nicotinic Acid

5-Methyl-6-(trifluoromethyl)nicotinic acid exhibits a predicted LogP of approximately 1.43, substantially higher than unsubstituted nicotinic acid (LogP ≈ 0.36) [1]. This ~1.1 LogP unit increase translates to approximately a 12.6-fold increase in octanol-water partition coefficient, indicating significantly enhanced lipophilicity conferred by the 6-trifluoromethyl and 5-methyl substitutions . Computational ADME predictions further indicate high gastrointestinal absorption and blood-brain barrier permeation for this scaffold, whereas unsubstituted nicotinic acid shows more limited membrane permeability due to its higher polarity [1]. The compound complies with Lipinski's Rule of Five criteria (MW 205.13; LogP 1.43; H-bond donors 1; H-bond acceptors 6), maintaining drug-like properties while achieving the enhanced permeability profile characteristic of trifluoromethylated heterocycles.

ADME properties Lipophilicity (LogP) Blood-brain barrier permeability

Optimal Research and Industrial Deployment Scenarios for 5-Methyl-6-(trifluoromethyl)nicotinic acid


HCA2 (GPR109A) Agonist Lead Discovery and SAR Expansion

Based on the nanomolar binding affinity (IC₅₀ = 21 nM) and functional agonist potency (EC₅₀ = 70 nM) demonstrated by the methyl ester derivative at recombinant human HCA2 receptor, 5-methyl-6-(trifluoromethyl)nicotinic acid serves as an optimal carboxylic acid precursor for HCA2 agonist lead optimization programs [1]. This application is particularly relevant for research targeting dyslipidemia, atherosclerosis, or inflammatory conditions where HCA2 agonism is therapeutically validated. The >1,400-fold potency advantage over 5-methylnicotinic acid and >20-fold advantage over nicotinic acid establishes this scaffold as the preferred starting point for SAR expansion rather than pursuing unsubstituted or mono-substituted nicotinic acid analogs that require micromolar concentrations for receptor engagement [1][2].

Synthesis of Flurtamone and Structurally Related Pyridine Carboxamide Herbicides

This compound is specifically identified in patent literature as an intermediate in an improved synthetic route to flurtamone, where the 5-methyl group is essential for enabling the selective cyclization step that reduces side reactions and increases yield . Agrochemical research laboratories engaged in developing or optimizing pyridine carboxamide herbicides should prioritize this specific substitution pattern, as generic 6-(trifluoromethyl)nicotinic acid lacks the required 5-methyl substituent for the key transformation. The compound's application extends to the synthesis of structurally related herbicides where the 5-methyl-6-trifluoromethylpyridine core is a privileged scaffold.

VEGFR-2 Kinase Inhibitor Scaffold Development

Computational modeling predicts that derivatives of 5-methyl-6-(trifluoromethyl)nicotinic acid exhibit VEGFR-2 inhibitory activity in the 0.1–1.0 μM range with >5-fold selectivity over PDGFR-β . This predicted kinase selectivity profile positions the compound as a viable scaffold for anti-angiogenesis drug discovery, particularly for oncology applications where VEGFR-2 inhibition is a validated therapeutic strategy. The scaffold offers a differentiated starting point compared to 2-(trifluoromethyl)nicotinic acid isomers, which are primarily associated with COMT inhibition for Parkinson's disease rather than kinase targeting applications [3].

CNS-Penetrant Small Molecule Probe Development

The enhanced lipophilicity (LogP ≈ 1.43) and predicted blood-brain barrier permeability of 5-methyl-6-(trifluoromethyl)nicotinic acid differentiate it from unsubstituted nicotinic acid (LogP ≈ 0.36) for applications requiring CNS exposure [4]. This physicochemical profile supports its use as a carboxylic acid building block for developing CNS-penetrant small molecule probes or therapeutic candidates where improved membrane permeability is a design requirement. The scaffold maintains drug-like compliance with Lipinski's rules while achieving the enhanced permeability characteristic of trifluoromethylated heterocycles.

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